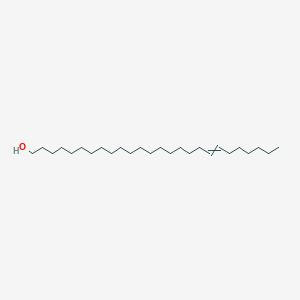

Hexacos-19-en-1-ol

Description

Structure

2D Structure

Properties

CAS No. |

62803-18-3 |

|---|---|

Molecular Formula |

C26H52O |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

hexacos-19-en-1-ol |

InChI |

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h7-8,27H,2-6,9-26H2,1H3 |

InChI Key |

XOXDPKFQGXMLGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Contextualization Within Long Chain Unsaturated Fatty Alcohols Research

Long-chain fatty alcohols are aliphatic alcohols with a carbon backbone of 13 or more atoms. foodb.ca These molecules can be either saturated or unsaturated, with the presence of double bonds in the latter influencing their physical and chemical properties, as well as their biological functions. Unsaturated fatty alcohols, such as Hexacos-19-en-1-ol, are key components in various biological systems.

The table below outlines the basic chemical properties of this compound, alongside its saturated analogue, 1-hexacosanol (B126811), for comparison. The properties for this compound are predicted based on its chemical structure, as experimental data is not widely published.

| Property | This compound (Predicted) | 1-Hexacosanol |

| Molecular Formula | C26H52O | C26H54O nih.gov |

| Molecular Weight | 380.7 g/mol | 382.7 g/mol nih.gov |

| IUPAC Name | (19E)-hexacos-19-en-1-ol | Hexacosan-1-ol nih.gov |

Biosynthesis and Enzymatic Transformations

The formation of very-long-chain fatty alcohols (VLCFAs) like Hexacos-19-en-1-ol is intrinsically linked to the synthesis of their fatty acid precursors. These processes are fundamental for producing a variety of essential structural and signaling molecules in plants and other organisms, including components of cuticular waxes and suberin. nih.govacademie-sciences.fr

The synthesis of a C26 monounsaturated alcohol is not a standalone pathway but rather an extension of the primary fatty acid synthesis. The general framework involves the elongation of standard fatty acid precursors followed by reduction.

The foundational pathway for this compound begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These initial fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo further processing. nih.gov Here, they enter a cycle of elongation, which is crucial for producing the very-long-chain acyl-CoA (VLC-acyl-CoA) precursors necessary for the final alcohol.

The elongation process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system. This system sequentially adds two-carbon units, derived from malonyl-CoA, to the growing acyl chain. nih.gov The cycle consists of four key reactions:

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of the acyl-CoA with malonyl-CoA. nih.gov

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the keto group to a hydroxyl group. nih.gov

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond. nih.gov

Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to form a saturated, elongated acyl-CoA. nih.gov

To achieve a 26-carbon chain from a C18 precursor, this cycle would need to be repeated four times. Once the C26 acyl-CoA is formed, it enters a reductive pathway where the acyl-CoA is converted into a primary alcohol. This step is critical for the synthesis of wax components and involves the action of fatty acyl-CoA reductases (FARs). academie-sciences.froup.com

The presence of a double bond at the C-19 position suggests two primary biosynthetic possibilities for the formation of the unsaturated precursor, Hexacos-19-enoic acid:

Elongation of a pre-existing unsaturated fatty acid: A common unsaturated fatty acid, such as oleic acid (C18:1Δ9), could serve as the starting substrate for the FAE complex. The elongation machinery would then add carbon units to this molecule. If oleic acid were the precursor, the resulting C26 acid would have the double bond at the C-19 position (Δ19), assuming the double bond's position is maintained relative to the carboxyl group during elongation. This pathway is known to occur in the biosynthesis of very-long-chain monounsaturated fatty acids in various plants. mdpi.com

Desaturation of a saturated precursor: Alternatively, a saturated C26 fatty acid (hexacosanoic acid) could be synthesized first, followed by the introduction of a double bond by a specific fatty acid desaturase enzyme. Aerobic desaturases utilize oxygen and a reducing agent like NADH to create a double bond at a specific position in the acyl chain. wikipedia.org

The resulting hexacos-19-enoyl-CoA is the direct substrate for the final reduction to this compound.

While lipoxygenases are primarily involved in creating hydroperoxides from polyunsaturated fatty acids and are not directly implicated in this primary alcohol synthesis, Fatty Acyl-CoA Reductases (FARs) are the pivotal enzymes in the final step.

FARs catalyze the NADPH-dependent reduction of a fatty acyl-CoA to a primary fatty alcohol. mdpi.com This can occur as a single-step reaction without the release of an aldehyde intermediate. canada.ca The specificity of the FAR enzyme is a key determinant of the final product. Research has identified FARs with distinct substrate specificities:

Chain Length Specificity: In Arabidopsis thaliana, the enzyme FAR3 (also known as CER4) is responsible for producing C24:0 and C26:0 primary alcohols, which are components of stem cuticular wax. uniprot.orgnih.govresearchgate.net This demonstrates the existence of FARs capable of acting on C26 acyl-CoA substrates.

Unsaturation Specificity: Studies on the marine copepod Calanus finmarchicus have identified a FAR enzyme, CfFAR3, that is active towards unsaturated substrates, including C18:1 and C20:1 acyl-CoAs. canada.ca This indicates that FARs exist that can efficiently reduce very-long-chain unsaturated fatty acyl-CoAs.

Therefore, it is proposed that a specific FAR enzyme, with a preference for both a C26 chain length and the presence of a double bond, catalyzes the conversion of hexacos-19-enoyl-CoA to this compound.

Table 1: Key Enzyme Classes in the Proposed Biosynthesis of this compound

| Enzyme Class | Role in Pathway | Substrate (Proposed) | Product (Proposed) |

| Fatty Acid Elongase (FAE) Complex | Chain elongation | C18:1-CoA (Oleoyl-CoA) | C26:1-CoA (Hexacos-19-enoyl-CoA) |

| Fatty Acid Desaturase | Introduction of double bond | C26:0-CoA (Hexacosanoyl-CoA) | C26:1-CoA (Hexacos-19-enoyl-CoA) |

| Fatty Acyl-CoA Reductase (FAR) | Reduction to alcohol | C26:1-CoA (Hexacos-19-enoyl-CoA) | This compound |

The stereochemistry of the double bond in this compound is a critical aspect determined by enzymatic action. Most desaturase enzymes found in eukaryotes introduce double bonds in the cis (or Z) configuration. wikipedia.org For example, the common leaf alcohol, (Z)-hex-3-en-1-ol, has a cis double bond. nih.gov Based on this general principle, it is highly probable that the double bond at the C-19 position of this compound is also in the cis configuration, resulting from the action of a specific desaturase or the elongation of a cis-unsaturated precursor. The reduction of the carboxyl group to an alcohol by FARs is a stereospecific process, but since the terminal carbon is achiral, this does not introduce a new stereocenter at the C-1 position.

The biosynthesis of very-long-chain lipids, including unsaturated alcohols, is tightly regulated by both internal genetic programs and external environmental cues. The production of this compound would likely be controlled by:

Genetic Factors: The expression levels of the specific genes encoding the required KCS, desaturase, and FAR enzymes are the primary determinants of product quantity. The presence of different FARs with varying substrate specificities allows for the production of a diverse array of fatty alcohols. canada.canih.gov The regulation is often tissue-specific and dependent on the developmental stage of the organism. For instance, in many plants, the composition of cuticular waxes, which contain very-long-chain alcohols, changes as the plant matures. academie-sciences.fr

Environmental Factors: Plants modulate the composition of their surface lipids in response to environmental stresses such as drought, temperature fluctuations, and pathogen attack. nih.gov The production of specific alcohols like this compound could be upregulated or downregulated as part of a protective response, potentially altering the physical properties of the cuticular barrier to enhance resilience.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Hexacos-19-en-1-ol

A complete synthesis of this compound has not been extensively documented in dedicated literature, compelling a strategy built upon established methodologies for constructing similar long-chain natural products. A convergent approach, where different fragments of the molecule are synthesized separately before being joined, is often favored for efficiency.

The critical step in synthesizing this compound is the precise and stereoselective formation of the C-19 double bond. The geometry of this bond (cis or trans) significantly influences the molecule's physical and biological properties.

Wittig-type Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for forming carbon-carbon double bonds. To create the C-19 bond, a C19 phosphonium (B103445) ylide could be reacted with a C7 aldehyde, or vice versa. The stereochemical outcome can be controlled by the choice of reagents and reaction conditions. For instance, stabilized ylides generally favor the formation of (E)-alkenes (trans), while non-stabilized ylides under salt-free conditions typically yield (Z)-alkenes (cis).

Alkyne Coupling and Partial Reduction: An alternative strategy involves the coupling of two smaller fragments via an alkyne, followed by a stereoselective partial reduction. For example, a terminal alkyne (e.g., 1-heptyne) can be coupled with a long-chain alkyl halide (e.g., 1-bromo-18-nonadecanol derivative) using acetylide chemistry. The resulting internal alkyne can then be reduced. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas selectively produces the cis-alkene. nih.gov Conversely, reduction with sodium in liquid ammonia (B1221849) (a Birch reduction) typically yields the trans-alkene.

Olefin Metathesis: Cross-metathesis using catalysts like Grubbs' or Schrock's catalysts could potentially form the C-19 double bond by reacting two smaller terminal alkenes. However, achieving high selectivity and avoiding self-metathesis of the starting materials can be challenging for long-chain aliphatic substrates.

Constructing the 26-carbon backbone requires efficient carbon-carbon bond-forming reactions that can be applied iteratively or in a convergent manner.

Industrial Processes: On an industrial scale, long-chain linear alcohols are often produced via the Ziegler process, which involves the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst, followed by oxidation and hydrolysis. google.com This process generates a distribution of chain lengths rather than a single, specific molecule. nih.gov

Coupling Reactions: In a laboratory setting, cross-coupling reactions are preferred for precise chain construction. Suzuki or Grignard couplings can effectively link alkyl fragments. For instance, a C18 organoborane or Grignard reagent could be coupled with a C8 alkyl halide.

Fermentation and Biocatalysis: Modern biotechnological approaches utilize microbial fermentation for chain elongation. nih.gov Certain microorganisms can extend short-chain carboxylates using ethanol (B145695) as an electron donor through a reverse β-oxidation pathway, offering a sustainable route to medium and long-chain products. nih.gov

The terminal hydroxyl group is a key feature of this compound. Its introduction or preservation throughout the synthesis is crucial.

Protection-Deprotection Strategy: A common approach is to carry a protected alcohol, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, through the synthetic sequence. This protecting group masks the reactivity of the alcohol during chain elongation and olefination steps. A final deprotection step, using reagents like TBAF for silyl ethers or hydrogenation for benzyl ethers, reveals the terminal alcohol.

Late-Stage C-H Functionalization: Advanced synthetic methods allow for the direct and selective functionalization of unactivated C-H bonds. rsc.org While more commonly applied to complex molecules, it is conceivable that a catalyst could be designed to selectively oxidize the terminal methyl group of a long-chain alkane, though this remains a significant challenge for simple linear chains. rsc.org

Reduction of a Terminal Carboxyl Group: The synthesis can be designed to build a long-chain carboxylic acid or ester (e.g., Hexacos-19-enoic acid), which is then reduced in the final step to the primary alcohol. This strategy is discussed in detail in section 4.2.2.

Selective Functional Group Transformations

Derivatization of this compound or its precursors often involves transformations of the double bond or the terminal functional group.

The double bond in this compound can be selectively removed via hydrogenation. This is also a key process in industry for standardizing feedstocks by reducing polyunsaturated fatty acids (PUFAs) to monounsaturated ones. rsc.orgrsc.org The primary challenge is to achieve high selectivity, either by partially hydrogenating a polyunsaturated precursor or by fully saturating the single double bond without affecting other functional groups. rsc.orgrsc.org

Catalysts such as palladium supported on alumina (B75360) (Pd/Al2O3) are highly active but can lead to complete saturation. acs.org To improve selectivity for partial hydrogenation, modified catalysts are used. acs.org For example, Lindlar's catalyst is effective for converting alkynes to cis-alkenes and is less prone to over-reduction of the alkene. nih.gov Coating palladium catalysts with self-assembled monolayers of alkanethiols has also been shown to markedly increase selectivity towards monounsaturated products by modifying the catalyst surface. acs.org

| Catalyst System | Support | Key Characteristics | Typical Application | Selectivity |

|---|---|---|---|---|

| Palladium (Pd) | Alumina (Al₂O₃) | High activity, can lead to over-hydrogenation. | Complete saturation of double/triple bonds. | Low for partial hydrogenation. acs.org |

| Lindlar Catalyst (Pd/CaCO₃/Pb) | Calcium Carbonate | "Poisoned" catalyst with reduced activity. | Selective reduction of alkynes to cis-alkenes. nih.gov | High for alkyne to cis-alkene. |

| Nickel (Ni) | Kieselguhr | Commonly used in industrial oil hardening. | Hydrogenation of vegetable oils. britannica.com | Moderate, controllable by temperature and pressure. britannica.com |

| SAM-Coated Pd | Alumina (Al₂O₃) | Surface-modified to control substrate access. | Selective hydrogenation of PUFAs to mono-unsaturates. | High (80-90%) for monounsaturated product. acs.org |

The conversion of a carboxylic acid (e.g., Hexacos-19-enoic acid) or its ester derivative to the corresponding primary alcohol is a fundamental transformation. This is often a final step in a total synthesis.

Traditionally, this reduction requires strong, stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄). chemguide.co.uk LiAlH₄ is highly effective but reacts violently with water and requires anhydrous conditions. The reaction proceeds in two stages, first forming an aldehyde which is immediately further reduced to the alcohol. chemguide.co.uk

More recently, milder and more selective catalytic methods have been developed. These often use earth-abundant metals and safer reducing agents. For example, manganese carbonyl complexes can catalyze the hydrosilylation of carboxylic acids using phenylsilane (B129415) (PhSiH₃) as the reductant under mild conditions. acs.orgnih.gov This method is highly efficient for a wide range of substrates, including long-chain fatty acids. acs.orgorganic-chemistry.org Cobalt(II) chloride in combination with sodium borohydride (B1222165) also shows excellent activity for reducing esters to alcohols. organic-chemistry.org

| Reducing Agent/System | Substrate | Key Characteristics | Conditions |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Carboxylic Acid | Highly reactive, non-selective, requires excess reagent. chemistrysteps.com | Anhydrous ether or THF, followed by acidic workup. chemguide.co.uk |

| Borane (BH₃) | Carboxylic Acid | More selective than LiAlH₄; does not reduce esters as readily. | THF solution. chemistrysteps.com |

| [MnBr(CO)₅] / PhSiH₃ | Carboxylic Acid | Catalytic, uses a stable silane, mild conditions. acs.org | Benign solvents (e.g., 2-MTHF), low catalyst loading. nih.gov |

| CoCl₂ / NaBH₄ | Carboxylic Ester | Catalytic, chemoselective, mild conditions. organic-chemistry.org | Typically alcoholic solvents. |

Oxidative Cleavage and Sequential Chain Elongation Strategies

The construction of a long-chain molecule like this compound, which features a C26 backbone with a single point of unsaturation and terminal alcohol functionality, can be approached through convergent or linear strategies.

Oxidative Cleavage: A convergent approach could theoretically involve the oxidative cleavage of a larger, symmetrical alkene to produce key intermediates. For instance, ozonolysis is a powerful method for cleaving carbon-carbon double bonds. libretexts.orgacs.org A hypothetical precursor like 1,2-di(hept-1-yl)cyclododeca-1,7-diene could undergo a multi-step process involving cleavage to yield functionalized fragments that are later combined. However, a more practical approach involves building the molecule from smaller, more readily available starting materials using sequential elongation.

Sequential Chain Elongation: Linear synthesis relies on the stepwise extension of a carbon chain. Two of the most powerful methods for carbon-carbon bond formation in this context are the Grignard and Wittig reactions.

Grignard Reaction Pathway: The Grignard reaction is a cornerstone of C-C bond formation, allowing for the nucleophilic addition of an organomagnesium halide to an electrophile. mt.combyjus.com A plausible synthesis for this compound could start with a long-chain alkyl halide and sequentially add carbon units. For example, 1-bromoheptane (B155011) could be converted to its Grignard reagent and reacted with an epoxide like 1,2-epoxynonadecane, which would require its own multi-step synthesis. A more controlled elongation involves the reaction of Grignard reagents with aldehydes or ketones. masterorganicchemistry.comyoutube.com

Wittig Reaction Pathway: The Wittig reaction offers exceptional control over the placement of the double bond, making it an ideal strategy for synthesizing this compound with its unsaturation at a specific position (C-19). mnstate.edulumenlearning.com This pathway involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org The synthesis can be designed in two ways:

Reaction of a C19 phosphorus ylide with a C7 aldehyde containing a protected alcohol.

Reaction of a C7 phosphorus ylide with a C19 aldehyde.

A potential synthetic scheme is outlined below, starting from 18-bromooctadecan-1-ol.

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Purpose |

| 1 | 18-Bromooctadecan-1-ol | Dihydropyran (DHP) | Pyridinium p-toluenesulfonate (PPTS) | 18-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)octadecane | Protection of the hydroxyl group. |

| 2 | Product of Step 1 | Triphenylphosphine (PPh₃) | Toluene, reflux | (18-((Tetrahydro-2H-pyran-2-yl)oxy)octadecyl)triphenylphosphonium bromide | Formation of the phosphonium salt. |

| 3 | Product of Step 2 | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | C19 Phosphorus Ylide | Generation of the Wittig reagent. |

| 4 | Product of Step 3 | Heptanal | THF | (Z/E)-1-((Tetrahydro-2H-pyran-2-yl)oxy)hexacos-18-ene | Wittig olefination to form the C26 chain. |

| 5 | Product of Step 4 | Acetic Acid | THF, H₂O | (Z/E)-Hexacos-19-en-1-ol | Deprotection of the alcohol. |

This table outlines a hypothetical synthetic pathway. The stereochemical outcome of the Wittig reaction (Z or E) depends on the nature of the ylide and reaction conditions. wikipedia.org

Synthesis of Structural Analogues and Derivatives of this compound

The structure of this compound serves as a scaffold that can be chemically modified to produce a range of analogues with altered properties.

Modifications of Alkene Position and Geometry

Alkene Position: The location of the double bond can be altered through isomerization reactions. Catalytic "alkene zipper" reactions, often employing transition metal catalysts like ruthenium or iron, can facilitate the migration of the double bond along the hydrocarbon chain. lsu.eduresearchgate.net Subjecting this compound to a catalyst system such as a bifunctional ruthenium complex could induce chain-walking, leading to a mixture of isomers (e.g., Hexacos-18-en-1-ol, Hexacos-20-en-1-ol, etc.). sdsu.edu The distribution of these isomers would depend on the catalyst and reaction conditions.

Alkene Geometry: The geometry of the double bond, either cis (Z) or trans (E), significantly influences the molecule's shape and physical properties. Control over stereochemistry is a key aspect of modern organic synthesis. pressbooks.pubmasterorganicchemistry.com

Synthesis of (Z)-Isomers: Unstabilized Wittig reagents, such as those where the R group on the ylide is an alkyl chain, typically favor the formation of the Z-alkene. organic-chemistry.orgwikipedia.org Therefore, the pathway described in the table above would likely yield predominantly (Z)-Hexacos-19-en-1-ol. Another powerful method is the partial reduction of an alkyne (e.g., Hexacos-19-yn-1-ol) using Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline), which selectively produces the Z-alkene.

Synthesis of (E)-Isomers: To favor the E-isomer, a Schlosser modification of the Wittig reaction can be employed, or a stabilized phosphorus ylide could be used if the synthetic design allows. wikipedia.org Alternatively, the reduction of an alkyne using sodium metal in liquid ammonia (a dissolving metal reduction) selectively yields the E-alkene.

Introduction of Branched Chains or Additional Functional Groups

Branched Chains: Branched analogues of this compound can be synthesized by incorporating branched building blocks. For instance, in a Grignard-based synthesis, a branched alkyl halide such as 2-methyl-1-bromopropane could be used to generate a branched Grignard reagent. Its addition to a suitable long-chain electrophile would introduce a branch into the final structure. Similarly, a branched aldehyde or ketone could be used in a Wittig reaction.

Additional Functional Groups: The existing functional groups in this compound—the terminal alcohol and the internal alkene—are gateways to further derivatization. masterorganicchemistry.comfsu.edu

| Reaction Type | Reagent(s) | Functional Group Introduced | Potential Product |

| On the Alkene (C19=C20) | |||

| Epoxidation | m-CPBA or other peroxy acids | Epoxide | 19,20-Epoxyhexacosan-1-ol |

| Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Vicinal Diol | Hexacosane-1,19,20-triol |

| Halogenation | Br₂ in CCl₄ | Vicinal Dibromide | 19,20-Dibromohexacosan-1-ol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Secondary Alcohol | Hexacosane-1,20-diol (anti-Markovnikov) |

| On the Alcohol (C1-OH) | |||

| Oxidation (PCC) | Pyridinium chlorochromate (PCC) | Aldehyde | Hexacos-19-en-1-al |

| Oxidation (Jones Reagent) | CrO₃, H₂SO₄, acetone | Carboxylic Acid | Hexacos-19-en-1-oic acid |

| Etherification (Williamson) | 1. NaH; 2. CH₃I | Methyl Ether | 1-Methoxyhexacos-19-ene |

Advanced Synthetic Methodologies: Chiral Synthesis and Isotope Labeling

Chiral Synthesis: While this compound itself is achiral, the introduction of substituents or modifications can create stereocenters. The synthesis of specific enantiomers requires asymmetric synthesis techniques. For example, the synthesis of a chiral analogue like (R)-20-Methylthis compound would require stereocontrol. This could be achieved by using a chiral auxiliary on one of the precursor fragments or by employing an asymmetric catalyst. du.ac.in The asymmetric reduction of a ketone precursor using a catalyst system like a Noyori Ru(II)-diamine-diphosphine complex or an enzyme such as an alcohol dehydrogenase (ADH) can produce chiral alcohols with high enantiomeric excess. researchgate.netliverpool.ac.ukrsc.org

Isotope Labeling: Isotopic labeling is a technique used to track the metabolic fate of a molecule or to elucidate reaction mechanisms. wikipedia.org Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the structure of this compound at specific positions. This allows the molecule to be traced using techniques like mass spectrometry or NMR spectroscopy.

| Isotope | Labeling Reagent Example | Position of Label (Hypothetical) | Synthetic Step |

| ¹³C | ¹³CH₃I (used to make ¹³C-labeled Grignard) | C1 of a fragment | Grignard reaction |

| ¹³C | K¹³CN | C1 (via nitrile hydrolysis) | Chain elongation via nitrile |

| ²H (D) | LiAlD₄ | C1 | Reduction of a C1-ester or acid |

| ²H (D) | D₂O | C1-OD | Quenching of the final alcohol |

| ¹⁸O | H₂¹⁸O | C1-OH | Acid-catalyzed hydrolysis of a protecting group |

These advanced methods provide powerful tools for creating highly specific derivatives of this compound for specialized research applications.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the isolation of Hexacos-19-en-1-ol from complex matrices and for its quantitative analysis. The selection of a specific technique is contingent on the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility. The long aliphatic chain of this compound allows for effective separation on a non-polar capillary column.

Following chromatographic separation, mass spectrometry provides critical information for identification. The electron ionization (EI) mass spectrum of long-chain alcohols is characterized by specific fragmentation patterns. Although a molecular ion peak (M+) for long-chain alcohols may be weak or absent, characteristic fragments resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O) are typically observed. The fragmentation of the unsaturated chain at the double bond can also yield diagnostic ions.

Expected Key Mass Fragments for this compound (C₂₆H₅₂O, Molecular Weight: 380.7 g/mol ):

[M-18]+: Loss of a water molecule (dehydration).

Alpha-cleavage: Fission of the bond between C1 and C2, leading to the loss of a CH₂OH radical.

Cleavage at the double bond: Fragmentation at the C19-C20 position can provide information about the location of the unsaturation.

Alkyl fragments: A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the long hydrocarbon chain.

Below is a table of expected GC-MS parameters and representative data based on the analysis of similar long-chain alcohols.

| Parameter | Value/Description |

| Column | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 150°C, ramp to 300°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected m/z Fragments | [M-H₂O]+, fragments from C-C cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors and Related Compounds

For the analysis of non-volatile precursors, derivatives, or for instances where thermal degradation is a concern, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. Reversed-phase chromatography is typically employed for the separation of long-chain alcohols.

Derivatization can be utilized to enhance ionization efficiency in the mass spectrometer. Common derivatizing agents for alcohols include those that introduce a readily ionizable group. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques for such analyses.

| Parameter | Value/Description |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Ionization Source | ESI or APCI |

| Detection Mode | Positive ion mode |

| Expected Ions | [M+H]+, [M+Na]+, [M-H₂O+H]+ |

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analytical and preparative separation of this compound. Due to the lack of a strong chromophore in its structure, detection is often achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Reversed-phase HPLC on a C18 or C8 column is the most common separation mode. The elution order is primarily determined by the compound's hydrophobicity, with longer alkyl chains leading to longer retention times. The presence of the double bond in this compound slightly reduces its retention time compared to its saturated counterpart, hexacosanol.

| Parameter | Value/Description |

| Column | C18 reversed-phase |

| Mobile Phase | Isocratic or gradient elution with methanol/acetonitrile |

| Detector | RID or ELSD |

| Flow Rate | 1.0 mL/min |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Olefinic Bond Position and Configuration

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.

¹H-NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the different types of protons present.

Olefinic Protons (-CH=CH-): These protons will appear in the downfield region, typically between 5.3-5.5 ppm, as a multiplet. The coupling constant (J-value) between these protons can help determine the configuration of the double bond (cis or trans).

Hydroxymethyl Protons (-CH₂OH): The protons on the carbon bearing the hydroxyl group will resonate around 3.6 ppm as a triplet, coupled to the adjacent methylene protons.

Allylic Protons (-CH₂-CH=): The protons on the carbons adjacent to the double bond (C18 and C21) will appear around 2.0 ppm.

Aliphatic Protons (-CH₂-): The bulk of the methylene protons in the long alkyl chain will produce a large, broad signal around 1.2-1.4 ppm.

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group (C26) will appear as a triplet around 0.9 ppm.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Olefinic Carbons (-C=C-): The sp²-hybridized carbons of the double bond will resonate in the downfield region, typically around 130 ppm.

Hydroxymethyl Carbon (-C-OH): The carbon attached to the hydroxyl group (C1) will appear in the range of 60-65 ppm.

Aliphatic Carbons (-CH₂-): The sp³-hybridized carbons of the long alkyl chain will resonate in the range of 14-40 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH=CH- | 5.3 - 5.5 (m) | ~130 |

| -CH₂OH | ~3.6 (t) | ~62 |

| -CH₂-CH= | ~2.0 (m) | ~27-32 |

| -(CH₂)n- | 1.2 - 1.4 (br s) | ~22-30 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and olefinic groups.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the long alkyl chain.

C-H Stretch (sp²): A medium to weak absorption band just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹) corresponds to the C-H stretching of the protons on the double bond.

C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond.

C-O Stretch: A strong absorption in the fingerprint region, typically between 1050-1150 cm⁻¹, is due to the stretching vibration of the carbon-oxygen single bond.

=C-H Bend: The out-of-plane bending vibration for the hydrogens on the double bond can provide further information about the substitution pattern (e.g., cis or trans).

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp²) | 3010 - 3080 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1680 | Medium-Weak |

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound and its derivatives. By providing exact mass measurements with high accuracy, HRMS allows for the calculation of the molecular formula, distinguishing it from other isobaric compounds. When coupled with Gas Chromatography (GC), as in GC-HRMS, it offers both high separation efficiency and precise mass determination.

The electron ionization (EI) mass spectrum of the underivatized this compound would likely exhibit a weak or absent molecular ion peak (M⁺) at m/z 382.65, owing to the propensity of long-chain alcohols to fragment readily. Key fragmentation pathways would include the loss of a water molecule (M-18), resulting in a fragment at m/z 364.63. Alpha-cleavage (α-cleavage), the cleavage of the C-C bond adjacent to the oxygen atom, is also a characteristic fragmentation pattern for primary alcohols, although the resulting fragment at m/z 31 (CH₂OH⁺) is too small to be specific in this case. More informative fragments would arise from cleavage along the alkyl chain. The fragmentation pattern is often characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups libretexts.org.

To enhance volatility and obtain a more distinct fragmentation pattern, this compound is typically derivatized prior to GC-MS analysis. The analysis of its trimethylsilyl (B98337) (TMS) ether derivative by GC-HRMS would yield a clear molecular ion and characteristic fragment ions that are crucial for structural confirmation.

| Ion | Proposed Structure | Calculated m/z | Significance |

| [M]⁺ | C₂₉H₆₀OSi | 454.74 | Molecular ion of the TMS derivative |

| [M-15]⁺ | C₂₈H₅₇OSi | 439.72 | Loss of a methyl group from the TMS moiety |

| m/z 73 | [Si(CH₃)₃]⁺ | 73.05 | Characteristic fragment of the TMS group |

| m/z 129 | - | 129.08 | Common rearrangement ion in TMS ethers of long-chain alcohols |

| [M-90]⁺ | C₂₆H₅₂ | 364.63 | Loss of trimethylsilanol (TMSOH) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a critical step in the analysis of this compound, particularly for GC-based methods. Derivatization serves to increase the volatility and thermal stability of the molecule, as well as to direct fragmentation pathways in mass spectrometry, thereby providing more structural information.

Silylation is the most common derivatization technique for alcohols in GC-MS analysis. This reaction involves the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) group thescipub.com. The resulting trimethylsilyl ether is more volatile and less polar than the original alcohol.

The reaction is typically carried out by treating the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) thescipub.com.

The resulting TMS ether of this compound is then amenable to GC-MS analysis, providing a more robust molecular ion and characteristic fragmentation patterns as detailed in the section above. The mass spectrum of the TMS derivative of a long-chain unsaturated alcohol will typically show a prominent molecular ion peak, which is often weak or absent in the underivatized alcohol nih.govresearchgate.net.

Pinpointing the exact location of the double bond in this compound is crucial for its complete structural characterization. While mass spectrometry of the underivatized or TMS-derivatized alcohol can confirm the presence of a double bond, it generally does not provide sufficient information to determine its position.

A widely used method for locating double bonds in unsaturated long-chain compounds is derivatization with dimethyl disulfide (DMDS) nsf.govnih.govresearchgate.netnih.gov. This reaction proceeds via the addition of two methylthio (-SCH₃) groups across the double bond, catalyzed by iodine.

When the resulting DMDS adduct of this compound is analyzed by GC-MS, the key fragmentation occurs at the carbon-carbon bond that was originally the double bond, between the two carbon atoms now bearing the methylthio groups. This cleavage results in two diagnostic fragment ions that allow for the unambiguous determination of the double bond's position at C-19.

For this compound, the expected diagnostic fragment ions from its DMDS adduct (after TMS derivatization of the alcohol group) would be:

| Fragment Ion | Structure | Expected m/z |

| Fragment 1 | CH₃-(CH₂)₆-CH(SCH₃)⁺ | 145 |

| Fragment 2 | ⁺(SCH₃)CH-(CH₂)₁₇-CH₂-OTMS | 403 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The presence of these two specific fragments in the mass spectrum of the DMDS adduct would definitively confirm the double bond's location at the 19th carbon atom.

While not as commonly employed for the routine analysis of long-chain alcohols, the formation of other specific derivatives can be used for structural confirmation in complex research scenarios.

Pyrazoles: Pyrazoles can be synthesized from α,β-unsaturated ketones, which in turn can be formed from the oxidation of the corresponding unsaturated alcohol followed by an aldol condensation reaction rsc.org. This multi-step conversion is generally more applicable in synthetic chemistry for creating novel compounds rather than for direct structural analysis of an existing alcohol. However, the unique mass spectral fragmentation pattern of a resulting pyrazole derivative could, in principle, serve as a confirmation of the carbon skeleton and the position of the original unsaturation.

Silyl Enol Ethers: Silyl enol ethers are typically formed from ketones or aldehydes, not directly from alcohols wikipedia.orgorganic-chemistry.orgyoutube.com. An alcohol would first need to be oxidized to the corresponding carbonyl compound. The subsequent formation of a silyl enol ether and its analysis could provide information about the structure around the former hydroxyl group. For a long-chain alcohol like this compound, this would involve oxidation to hexacos-19-en-1-al. The reaction of this aldehyde with a silylating agent under specific conditions would yield the corresponding silyl enol ether. The mass spectrum of this derivative would be distinct and could be used for confirmatory purposes, although this is not a standard analytical procedure for this class of compounds.

Quantitative Analytical Methodologies and Validation for Trace Analysis

The accurate quantification of this compound, especially at trace levels in complex matrices, requires the development and validation of robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose, often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

A typical quantitative method would involve the following steps:

Extraction: Isolation of the lipid fraction containing this compound from the sample matrix.

Derivatization: Conversion of the alcohol to its TMS ether to improve chromatographic performance.

GC-MS Analysis: Separation and detection using a GC-MS system.

Quantification: Calculation of the concentration based on a calibration curve generated from standards of known concentration.

Method Validation: To ensure the reliability of the quantitative data, the analytical method must be thoroughly validated according to established guidelines (e.g., ICH, USP) nih.govgavinpublishers.comresearchgate.net. The key validation parameters include:

| Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like GC oven temperature ramp or flow rate. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

For the trace analysis of this compound, a sensitive method involving derivatization to a pentafluorobenzoyl ester followed by GC with negative ion chemical ionization (NICI) mass spectrometry could also be employed to achieve sub-femtomole detection limits nih.gov. The validation of such a highly sensitive method would follow the same principles outlined above.

Mechanistic Studies of Biological Interactions

Role in Lipid Homeostasis and Membrane Structural Integrity

Very-long-chain fatty alcohols are integral to lipid homeostasis, which is the maintenance of a stable lipid content within cells and biological systems. ijbs.combiorxiv.org These compounds are key players in the synthesis and degradation of lipids. nih.gov In what is known as the "fatty alcohol cycle," very-long-chain fatty alcohols, fatty aldehydes, and fatty acids are reversibly interconverted, a process crucial for regulating the levels of these molecules. nih.gov This metabolic flexibility is essential for preventing lipotoxicity, a harmful condition resulting from an excess of fatty acids. nih.gov

The structural characteristics of VLCFAs, particularly their long hydrophobic carbon chains, suggest they contribute to the structural integrity of cellular membranes. While not forming the primary bilayer like phospholipids (B1166683), their incorporation into lipid structures can influence membrane fluidity and stability. nih.gov In the liver, for instance, proper phospholipid metabolism is vital for membrane health, and imbalances can lead to mitochondrial dysfunction. nih.gov The metabolism of VLCFAs is impaired in several human genetic disorders, such as Sjögren-Larsson syndrome and adrenoleukodystrophy, highlighting their importance in maintaining normal lipid balance. nih.gov

Deficiencies in TANGO2, a protein involved in lipid metabolism, lead to defects in the metabolism of phospholipids and neutral lipids, resulting in enlarged lipid droplets. elifesciences.org This condition is associated with an increase in lysophosphatidic acid and a decrease in phosphatidic acid, pointing to the critical role of proper acyl-CoA metabolism, which is necessary for the synthesis of many fatty acids and alcohols. elifesciences.org

Participation in Intercellular Communication and Signaling Pathways

Intercellular communication is fundamental for the coordination of processes in multicellular organisms. plos.orgcsic.es While direct evidence for Hexacos-19-en-1-ol is scarce, related long-chain alcohols have been identified as key signaling molecules. For example, long-chain alcohols (C18, C24, C28) are used as pheromones for scent marking and chemical communication in some lizard species. gerli.com

At a broader level, lipids and their derivatives are crucial for cell signaling. nih.gov Cells communicate through various mechanisms, including the release of molecular information. plos.org These signaling processes are vital for tissues to respond to developmental cues, environmental changes, and physiological signals like hormones. uib.nomerckmillipore.com Given their lipid nature, it is plausible that VLCFAs or their metabolites could be incorporated into signaling platforms or act as precursors for signaling molecules that modulate cellular responses.

Recent research has highlighted novel modes of intercellular communication involving extracellular vesicles and lipoproteins, which transport lipids, proteins, and nucleic acids between cells. csic.es These carriers can influence the metabolic pathways of recipient cells, and their cargo is dynamically regulated by factors such as insulin. csic.es

Interactions with and Modulation of Specific Enzymatic Systems

The biological activity of very-long-chain fatty alcohols is intrinsically linked to their interactions with specific enzymes. wikipedia.org The "fatty alcohol cycle" involves a series of enzymatic reactions. nih.gov The conversion of acyl-CoAs, derived from fatty acids, into primary alcohols is catalyzed by fatty acyl-CoA reductases. preprints.org These alcohols can then be further metabolized or incorporated into wax esters. nih.gov

Studies on related compounds have demonstrated direct interactions with enzymatic systems. For instance, Z-3, 6, 6 trimethylhept-2-en-1-ol has been shown to non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, indicating an anti-inflammatory potential. scielo.brsemanticscholar.org The metabolism of VLCFAs is also closely tied to peroxisomal functions, and defects in these pathways can lead to disease. nih.gov These findings suggest that VLCFAs like this compound are not merely structural components but can actively modulate enzymatic activities, thereby influencing cellular processes.

The synthesis of VLCFAs itself is a complex enzymatic process occurring in the endoplasmic reticulum, involving a fatty acid elongase (FAE) complex. frontiersin.org The rate-limiting enzyme in this complex is β-ketoacyl-CoA synthase (KCS). frontiersin.org

Functional Significance in Plant Cuticular Wax Formation and Protective Barriers

One of the most well-documented roles for very-long-chain fatty alcohols is their function as major components of plant cuticular wax. frontiersin.orgresearchgate.netsemanticscholar.org This wax forms a hydrophobic layer on the aerial surfaces of plants, creating a protective barrier that is crucial for survival. frontiersin.org This cuticle limits water loss, protects against UV radiation, and acts as a defense against pathogens and insects. frontiersin.orgsemanticscholar.org

Plant cuticular waxes are complex mixtures of VLCFAs and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. nih.govfrontiersin.org The composition of this wax varies significantly among different plant species. frontiersin.orgnih.gov For example, the cuticular wax of many fruits contains high proportions of primary alcohols. frontiersin.org In wheat, leaves tend to contain more primary alcohols, such as octacosan-1-ol, than stems. researchgate.net

The biosynthesis of these wax components occurs in the epidermal cells. frontiersin.org C16 and C18 fatty acids are elongated to form VLCFAs (typically C20–C34), which are then modified through two main pathways: an alkane-forming pathway and an alcohol-forming pathway. frontiersin.orgsemanticscholar.org The alcohol-forming pathway converts VLCFAs into primary alcohols, which can then be esterified to form wax esters. semanticscholar.org The presence and chain length of these alcohols are critical for the physical properties and functionality of the cuticular barrier. nih.gov

Table 1: Predominant Very-Long-Chain Fatty Alcohols (VLCFAs) in Plant Waxes

| Plant Species | Predominant VLCFA | Concentration (mg/kg DM) | Reference |

| Agrostis capillaris (Common Bent) | 1-Hexacosanol (B126811) (C26) | 2498 | researchgate.net |

| Betula pendula (Silver Birch) | 1-Docosanol (C22) | 2541 | researchgate.net |

| Calluna vulgaris (Heather) | 1-Docosanol (C22) | 856 | researchgate.net |

| Vaccinium myrtillus (Bilberry) | 1-Triacontanol (C30) | Not specified | researchgate.net |

| Dianthus spp. | Hexacosan-1-ol (C26) | Up to 15.7% of total wax | nih.gov |

Potential as Biological Markers in Biochemical Processes

The stability and distinct distribution of very-long-chain fatty alcohols in different organisms make them valuable biological markers (biomarkers) in various scientific fields. In geochemistry and paleoecology, the chain length and isotopic composition of free and bound lipids, including alkanols, preserved in lake sediments provide information about past ecosystems, vegetation, and climate. washington.edu

Long-chain fatty alcohols with even carbon numbers (C22-C32) are predominantly produced by terrestrial plants, which allows them to be used as biomarkers to differentiate between terrestrial and marine organic matter inputs in environmental samples. researchgate.net

In animal nutrition studies, long-chain fatty alcohols from plant waxes have been investigated as potential diet composition markers. Since these compounds are relatively indigestible, their presence and concentration in the feces of herbivores can be used to estimate diet selection and digestibility. researchgate.net For example, the recovery of C19–C32 fatty acids in sheep feces has been used to estimate herbage digestibility. researchgate.net Similarly, the isoprenoid hydrocarbon pristane, which can be metabolized to pristan-1-ol, serves as a biomarker in environmental and biological studies. nih.gov

Future Directions and Research Gaps

Elucidation of Complete and Detailed Biosynthetic Pathways

A significant gap exists in our understanding of how Hexacos-19-en-1-ol is synthesized in nature. While general pathways for fatty alcohol production are known, the specific enzymatic machinery responsible for generating a C26 chain with a double bond at the C19 position has not been identified. rsc.org The most prevalent route to fatty alcohol synthesis involves the reduction of fatty acids. rsc.org This process typically begins with fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-Acyl Carrier Protein (acyl-ACP) thioesters. frontiersin.org

Future research must focus on identifying the specific enzymes involved:

Fatty Acid Synthase (FAS) System: Investigation is needed to determine the specific elongase enzymes that extend the fatty acid chain to 26 carbons. In most higher organisms, fatty acid synthesis proceeds through the addition of two-carbon units, resulting in even-numbered chains. rsc.org

Desaturase Enzymes: The introduction of the double bond at the C19 position is a critical step. In animals, desaturation typically occurs at the Δ⁹ position, whereas plants possess enzymes capable of introducing double bonds closer to the ω-end of the molecule. rsc.org Identifying the specific desaturase that acts on a C26 precursor is paramount.

Fatty Acyl Reductases (FAR): The final step is the reduction of the fatty acyl-CoA or acyl-ACP to the corresponding alcohol. frontiersin.orgresearchgate.net Characterizing the FAR enzyme that exhibits substrate specificity for hexacos-19-enoyl-CoA is a key objective. These enzymes can catalyze the two-step reduction via a fatty aldehyde intermediate or a direct four-electron reduction to the alcohol. researchgate.net

Strategies for elucidating these pathways include genetic manipulation and heterologous expression in host organisms like Saccharomyces cerevisiae or Aspergillus species. nih.gov By identifying organisms that produce this compound, researchers can use transcriptomic and proteomic analyses to pinpoint candidate genes that are co-expressed with the compound's production. nih.gov

Development of Novel and Sustainable Synthetic Routes with High Stereoselectivity

The chemical synthesis of long-chain alkenols like this compound presents challenges, particularly in achieving high stereoselectivity for the C19 double bond (i.e., producing either the cis or trans isomer with high purity). While methods exist for synthesizing long-chain alcohols and alkenols researchgate.netdntb.gov.uaresearchgate.net, routes specifically tailored for this compound are not established.

Future research should prioritize the development of synthetic strategies that are not only efficient but also sustainable. Key areas of focus include:

Stereoselective Olefination Methods: Exploring and optimizing reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Julia-Kocienski olefination to control the geometry of the double bond.

Metathesis Chemistry: Utilizing olefin cross-metathesis with a suitable long-chain terminal alkene and a C19-functionalized partner could provide a convergent and efficient route.

Organometallic Approaches: The use of organolithium or other organometallic reagents can be explored for the construction of the carbon backbone. researchgate.net

Biocatalysis: Engineering enzymes or whole-cell systems to perform the synthesis or key steps of the synthesis offers a highly sustainable and stereoselective alternative to traditional chemical methods.

A successful synthetic strategy would provide the pure isomers of this compound, which are essential for detailed biological and structure-activity relationship studies.

Advanced Structure-Activity Relationship Studies of this compound Derivatives

The relationship between the chemical structure of a long-chain alcohol and its biological activity is a critical area of study. taylorandfrancis.com For this compound, virtually no structure-activity relationship (SAR) data exists. Future research must systematically investigate how modifications to its structure affect its function.

A comprehensive SAR study would involve the synthesis and biological evaluation of a library of analogs. Key structural features to be systematically varied include:

Chain Length: How does increasing or decreasing the 26-carbon chain length affect activity? For some biological effects, activity increases up to a certain chain length and then declines. taylorandfrancis.comoecd.org

Functional Group Modification: Derivatives could be synthesized by modifying the terminal alcohol group (e.g., esterification, etherification) or by introducing other functional groups along the alkyl chain.

These studies will help to identify the key pharmacophore and auxophore elements of the molecule, guiding the design of more potent and selective analogs for potential applications.

Table 1: Potential SAR Investigation Parameters for this compound Based on Analogous Compounds

| Structural Modification | Rationale Based on General Fatty Alcohol SAR | Potential Impact on this compound Activity |

|---|---|---|

| Varying Alkyl Chain Length (e.g., C22 to C30) | Efficacy often peaks at a specific chain length (e.g., ~C10 for skin penetration) and then decreases. taylorandfrancis.comoecd.org | Could optimize membrane interaction or receptor binding. |

| Altering Double Bond Position (e.g., C17, C21) | The position of unsaturation affects the molecule's physical properties and bioactivity. nih.gov | May change binding affinity to target proteins or alter membrane fluidity effects. |

| Synthesizing both cis and trans Isomers | Unsaturation, particularly cis bonds, can increase the free volume within lipid bilayers, enhancing effects. taylorandfrancis.com | The specific geometry likely dictates the precise shape and interaction with biological targets. |

| Introducing Branching | Branched alkanols often show lower activity compared to linear counterparts. taylorandfrancis.com | Could decrease activity by disrupting packing in membranes or steric hindrance at a binding site. |

| Modifying the Alcohol Headgroup (e.g., to an ester or ether) | Changes polarity and ability to act as a hydrogen bond donor. | Could alter bioavailability, metabolic stability, and mode of action. |

Exploration of Undiscovered Biological Roles in Diverse Organisms

While the saturated analog 1-hexacosanol (B126811) is a known plant metabolite nih.gov, the biological roles of this compound are completely unexplored. Long-chain alcohols serve diverse functions in nature, acting as pheromones, structural components of waxes, and signaling molecules. frontiersin.orgmicrobiologyresearch.org Research is needed to discover where this compound occurs and what functions it performs.

Potential avenues for exploration include:

Insect Pheromones: Many insects use long-chain unsaturated alcohols as components of their pheromone blends for communication. frontiersin.org

Plant Biology: It may be a component of specialized plant waxes or cuticles, potentially playing a role in drought resistance or defense against pathogens.

Marine Organisms: Marine bacteria and microalgae are known sources of a wide variety of lipids, including long-chain alcohols. researchgate.net

Antimicrobial/Antiproliferative Activity: Some long-chain amino-alkanols have demonstrated antiproliferative properties against tumor cell lines. nih.gov The potential for this compound to exhibit similar bioactivities should be investigated.

Screening a wide range of organisms from different ecological niches could reveal natural sources of the compound and provide clues to its biological significance.

Table 2: Known Biological Roles of Long-Chain Alcohols and Potential Relevance to this compound

| Known Role | Example Compound(s) | Organism(s) | Potential Role for this compound |

|---|---|---|---|

| Insect Pheromone | Various C12-C18 unsaturated alcohols | Moths, bees, termites frontiersin.org | Could function as a sex or aggregation pheromone in an unstudied insect species. |

| Plant Cuticle Component | 1-Hexacosanol, 1-Octacosanol | Many plant species ebi.ac.uknih.gov | May be a specialized wax component, possibly related to environmental stress response. |

| Antimicrobial Agent | Fatty alcohols (general) | Various plants and microbes ekb.eg | Could possess inhibitory activity against pathogenic bacteria or fungi. |

| Antiproliferative Agent | Spisulosine (a long-chain amino-alkanol) | Marine invertebrates nih.gov | May exhibit cytotoxic effects on cancer cell lines. |

| Membrane Fluidity Modifier | Long-chain alcohols (C16-C18) | Mammalian cells taylorandfrancis.com | Could intercalate into cell membranes, altering their physical properties and signaling. |

Integration of High-Throughput Omics Technologies in Long-Chain Alcohol Research

Modern "omics" technologies provide powerful, system-wide approaches to biological investigation that are perfectly suited to tackling the knowledge gaps surrounding this compound. d-nb.inforesearchgate.net Integrating these technologies can accelerate the discovery of its biosynthesis, biological roles, and mechanisms of action.

Key applications of omics technologies include:

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of organisms found to produce this compound can rapidly identify candidate genes for its biosynthesis (e.g., elongases, desaturases, FARs). mdpi.com Comparing transcriptomes under different conditions could reveal the regulatory networks governing its production. d-nb.inforesearchgate.net

Proteomics: This can be used to identify the actual proteins (enzymes) present when the compound is being synthesized. Chemoproteomics, using activity-based probes designed from a this compound scaffold, could directly capture and identify the enzymes that bind to or metabolize it, greatly accelerating the elucidation of its biosynthetic and metabolic pathways. frontiersin.org

Metabolomics: Untargeted metabolomic profiling of diverse organisms is the most direct way to screen for the presence of this compound and its related precursors and downstream metabolites. kosfaj.org This can map its distribution in nature and reveal its metabolic context.

The integration of these multi-omics datasets offers a holistic view, connecting the genetic blueprint to the functional molecules and providing a powerful strategy for understanding the complete biology of this compound. kosfaj.orgpreprints.org

Table 3: Application of Omics Technologies to this compound Research

| Omics Technology | Primary Goal | Specific Application for this compound |

|---|---|---|

| Genomics | Identify the genetic basis of production. | Sequence the genome of a producing organism to find gene clusters related to lipid metabolism. nih.gov |

| Transcriptomics (RNA-Seq) | Identify genes involved in biosynthesis and regulation. | Compare gene expression profiles between producing and non-producing states to find upregulated desaturase, elongase, and FAR genes. mdpi.com |

| Proteomics | Identify functional enzymes. | Detect the protein-level expression of candidate biosynthetic enzymes. kosfaj.org |

| Chemoproteomics | Directly identify interacting proteins. | Use a probe based on this compound to pull down and identify its biosynthetic enzymes or protein targets. frontiersin.org |

| Metabolomics (GC-MS, LC-MS) | Detect the compound and map its metabolic network. | Screen extracts from diverse organisms for the presence of this compound and identify its biochemical precursors and products. kosfaj.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.